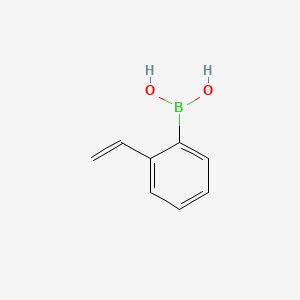

2-Vinylphenylboronic acid

Descripción general

Descripción

2-Vinylphenylboronic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is also used in Suzuki reaction . This compound showcases remarkable versatility due to its distinctive configuration, exhibiting profound anti-inflammatory properties .

Synthesis Analysis

The synthesis of this compound involves a one-pot polymerization approach. The phenylboronic acid (PBA)-functionalized polymers using N,N’ -methylbisacrylamide (MBAA) as the crosslinker synthesized in DMSO displayed ultrahigh selectivity to the cis-diol containing molecules .Molecular Structure Analysis

The molecular formula of this compound is C8H9BO2 . Its average mass is 147.967 Da and its monoisotopic mass is 148.069565 Da .Chemical Reactions Analysis

This compound is used in the Suzuki reaction . It is also used in the synthesis of styrene-based organoboron polymers such as vinyl-oligo (fluorene) polymer and boronic ester-based self-healing polymer .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 313.7±35.0 °C at 760 mmHg, and a flash point of 143.5±25.9 °C . It has a molar refractivity of 42.3±0.4 cm3, a polar surface area of 40 Å2, and a molar volume of 135.0±5.0 cm3 .Aplicaciones Científicas De Investigación

1. Enhancement in Mass Spectrometry Analysis

2-Vinylphenylboronic acid has been utilized in the development of graphene oxide-based materials for the selective enrichment and analysis of small-molecule compounds with vicinal diols. This approach, involving 4-vinylphenylboronic acid-functionalized graphene oxide, has shown significant advantages in mass spectrometry analysis, particularly in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) (Jing Zhang, Xiaoling Zheng, & Yanli Ni, 2015).

2. Polymerization and Material Properties

Research dating back to 1961 indicates that p-vinylphenylboronic acid, prepared through certain reactions, undergoes polymerization similarly to styrene. This polymerization does not significantly lose boron and results in a polyelectrolyte that forms clear, colorless, and brittle films. These polymers exhibit unique behavior upon heating, including crosslinking and substantial weight loss (J. Pellon, L. H. Schwind, M. Guinard, & W. Thomas, 1961).

3. Electrochemical Sensing Capabilities

A study in 2017 highlighted the use of poly(4-vinylphenylboronic acid) functionalized nanosheets for electrochemical sensing. These nanosheets, combined with other materials like graphene oxide and polypyrrole, have demonstrated excellent sensing capabilities for specific compounds like catechol and hydroquinone, offering high sensitivity and selectivity (Hui Mao et al., 2017).

4. Development of Sugar Sensors

In the field of sensor technology, 4-vinylphenylboronic acid has been used for the controlled polymerization of glucose-responsive materials. These materials are capable of acting as polymeric pH sensors, particularly useful in the development of sugar sensors. This application leverages the specific interaction between boronic acids and sugars (Gertjan Vancoillie et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 2-Vinylphenylboronic acid is cis-diol containing molecules . These molecules include nucleosides, catechols, saccharides, and glycoproteins . The this compound selectively recognizes these targets through a reversible covalent reaction .

Mode of Action

The interaction of this compound with its targets is pH-dependent . Under high pH conditions, this compound can form a covalent complex with the cis-diol group . When the pH environment changes to be acidic, the complex will dissociate into the original this compound and the cis-diol .

Biochemical Pathways

The this compound affects the biochemical pathways of cis-diol containing molecules . The principle of boronate affinity reaction is utilized, which is pH dependent . This pH controllable capture/release feature of this compound gives great feasibility to develop pH responsive materials .

Pharmacokinetics

It’s known that the this compound shows a high binding affinity with dissociation constants of 20 × 10 –4 M and 98 × 10 –5 M to adenosine and catechol, respectively . It also has a relatively high binding capacity (46 ± 1 μmol/g for adenosine and 166 ± 12 μmol/g for catechol) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the formation and dissociation of covalent complexes with cis-diol containing molecules . This results in the selective recognition and binding of these molecules, which can be used in various applications such as separation, sensing, imaging, diagnostic, and drug delivery .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The formation and dissociation of the covalent complex between this compound and cis-diol containing molecules are dependent on the pH of the environment . Therefore, the action, efficacy, and stability of this compound can be controlled by adjusting the pH conditions .

Safety and Hazards

2-Vinylphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Protective measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Vinylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in the development of enzyme inhibitors and sensors for detecting biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular homeostasis. Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form reversible covalent bonds with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. This compound can also alter gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. The boronic acid group in this compound is particularly reactive, allowing it to interact with a wide range of biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to the compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, thereby influencing the overall metabolic balance within cells. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, which are essential for its biological activity .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed within the cell, enhancing its efficacy and reducing potential off-target effects .

Propiedades

IUPAC Name |

(2-ethenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6,10-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFAXRHEKNHTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378577 | |

| Record name | 2-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15016-42-9 | |

| Record name | B-(2-Ethenylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15016-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boronic acid, B-(2-ethenylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)

![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)